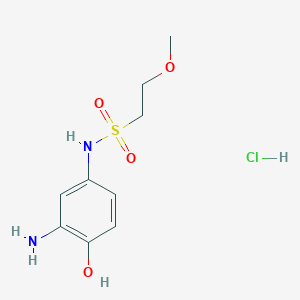

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide,hydrochloride

Description

Properties

Molecular Formula |

C9H15ClN2O4S |

|---|---|

Molecular Weight |

282.75 g/mol |

IUPAC Name |

N-(3-amino-4-hydroxyphenyl)-2-methoxyethanesulfonamide;hydrochloride |

InChI |

InChI=1S/C9H14N2O4S.ClH/c1-15-4-5-16(13,14)11-7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5,10H2,1H3;1H |

InChI Key |

GHCNHKCNZBPGSC-UHFFFAOYSA-N |

Canonical SMILES |

COCCS(=O)(=O)NC1=CC(=C(C=C1)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride can be achieved through a multi-step process:

Condensation Reaction: 2-aminophenol reacts with 2’-methoxybenzeneboronic acid to form 2-amino-4-(2’-methoxy)phenol.

Substitution Reaction: The resulting product undergoes a substitution reaction with sulfonyl chloride to produce an intermediate compound.

Hydrochloride Formation: The intermediate compound is then reacted with hydrochloric acid to yield 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, disrupting metabolic pathways and exerting antimicrobial effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride

- CAS Number : 112195-27-4

- Molecular Formula : C₉H₁₅ClN₂O₄S

- Molecular Weight : 282.74 g/mol

- Structure: Features a benzenesulfonamide core substituted with amino (NH₂), hydroxyl (OH), and 2-methoxyethyl (CH₂CH₂OCH₃) groups, with a hydrochloride salt .

For example, chalcones react with sulfonamide intermediates under acidic or basic conditions to form substituted pyrazoles or sulfonamides .

Its structural similarity to protease inhibitors (e.g., AEBSF) and sildenafil derivatives implies possible roles in biochemical research or drug development .

Structural Analogs and Their Properties

The compound is compared to five structurally related benzenesulfonamides (Table 1). Key differences in substituents, physicochemical properties, and hazards are highlighted.

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Observations

Substituent Effects on Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic analogs (e.g., 3-amino-4-hydroxy-N-methylbenzenesulfonamide) .

Hazard Profiles

Biological Activity

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride, is a compound belonging to the class of benzenesulfonamides. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₉N₃O₃S·HCl

- Molecular Weight : 307.83 g/mol

Research indicates that benzenesulfonamide derivatives exhibit various biological activities, particularly in cardiovascular health and potential anti-cancer properties. The mechanisms primarily involve:

- Calcium Channel Modulation : Studies have shown that compounds similar to 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide can interact with calcium channels, affecting coronary resistance and perfusion pressure in isolated rat heart models .

- Lipoxygenase Inhibition : Compounds within this class have been identified as inhibitors of lipoxygenases (LOXs), which are crucial in inflammatory processes and cancer progression. Specifically, 12-lipoxygenase (12-LOX) inhibition has been linked to reduced platelet aggregation and inflammation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related benzenesulfonamide compounds.

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased coronary resistance | N/A | Calcium channel interaction |

| 4-((2-hydroxy-3-methoxybenzyl)amino)-benzenesulfonamide | Inhibits 12-LOX | 13 | Lipoxygenase inhibition |

| 4-bromo derivative of benzenesulfonamide | Improved activity against 12-LOX | 2.2 | Lipoxygenase inhibition |

Case Studies

-

Cardiovascular Effects :

A study evaluated the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance in an isolated rat heart model. Results demonstrated a significant decrease in perfusion pressure over time, suggesting a potential therapeutic role in managing hypertension . -

Anti-Cancer Potential :

Another investigation focused on the role of lipoxygenase inhibitors derived from benzenesulfonamides in cancer treatments. The study highlighted the importance of targeting 12-LOX to reduce tumor metastasis and improve patient outcomes in various cancers such as prostate and breast cancer .

Pharmacokinetics

Pharmacokinetic studies using theoretical models have indicated varying permeability profiles for compounds similar to 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide. These studies utilized platforms like SwissADME to predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding the compound's overall biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.